1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methyl group, a pyridine ring, and a propanone group
Preparation Methods
The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Substitution with Methyl Groups: The piperazine ring is then methylated using methyl iodide.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling of the Rings: The piperazine and pyridine rings are coupled using a suitable coupling agent such as phosphorus oxychloride.
Addition of the Propanone Group: Finally, the propanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound is used as a building block in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one can be compared with similar compounds such as:
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide: This compound is used in the treatment of angiotensin II-mediated diseases.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used as a therapeutic agent to treat leukemia.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C14H21N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
FLHWDLAMWDDPES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C)C |
Origin of Product |
United States |
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